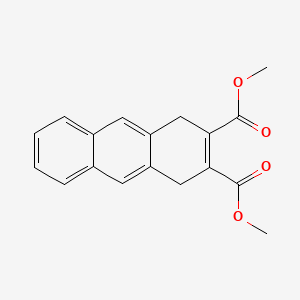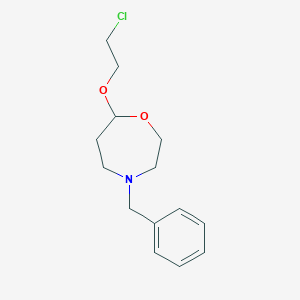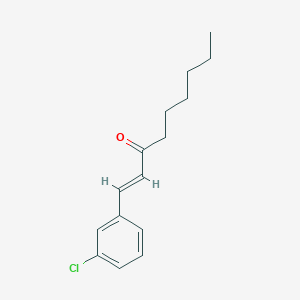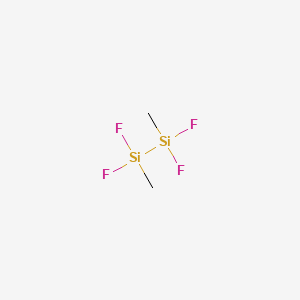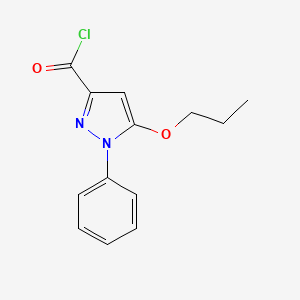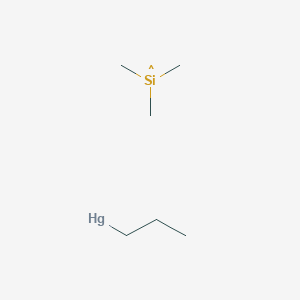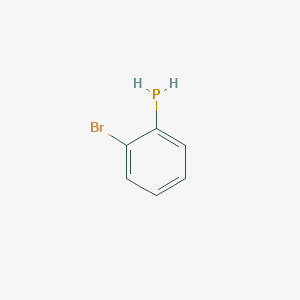![molecular formula C16H20SeSi B14632233 Trimethyl[phenyl(phenylselanyl)methyl]silane CAS No. 56253-59-9](/img/structure/B14632233.png)
Trimethyl[phenyl(phenylselanyl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[phenyl(phenylselanyl)methyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups, a phenyl group, and a phenylselanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[phenyl(phenylselanyl)methyl]silane typically involves the reaction of phenylselanyl chloride with trimethylsilyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Trimethyl[phenyl(phenylselanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Trimethyl[phenyl(phenylselanyl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a selenium donor in biological systems.
Medicine: Explored for its antioxidant properties due to the presence of selenium.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Trimethyl[phenyl(phenylselanyl)methyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, the silicon atom can form stable bonds with carbon, making the compound useful in synthetic chemistry.
類似化合物との比較
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the phenylselanyl group.
Phenyltrimethylsilane: Another similar compound without the phenylselanyl group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylselanyl group.
Uniqueness
Trimethyl[phenyl(phenylselanyl)methyl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and potential biological activity as a selenium donor.
特性
CAS番号 |
56253-59-9 |
|---|---|
分子式 |
C16H20SeSi |
分子量 |
319.4 g/mol |
IUPAC名 |
trimethyl-[phenyl(phenylselanyl)methyl]silane |
InChI |
InChI=1S/C16H20SeSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChIキー |
VSWBNQOXKUWHFC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


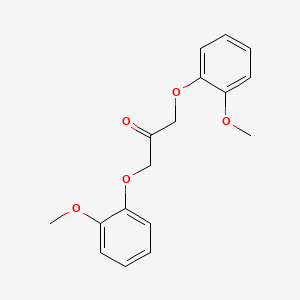
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
